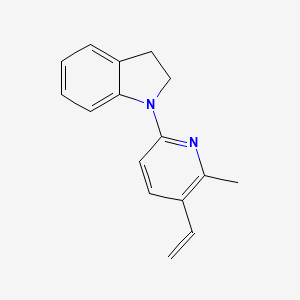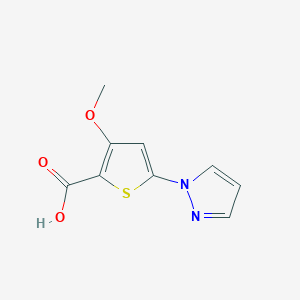
4-Chloro-5-hydroxy-2-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-hydroxy-2-methylpyridine is a heterocyclic organic compound with the molecular formula C6H6ClNO It belongs to the pyridine family, characterized by a six-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 4-Chloro-5-hydroxy-2-methylpyridine involves the chlorination of 5-hydroxy-2-methylpyridine. The reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
5-Hydroxy-2-methylpyridine+SOCl2→this compound+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. For example, 2-chloro-5-methylpyridine can be oxidized and then subjected to nitration and reduction reactions to yield the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-5-hydroxy-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) can replace the chlorine atom.
Major Products
Oxidation: 4-Chloro-5-oxo-2-methylpyridine
Reduction: 4-Chloro-5-amino-2-methylpyridine
Substitution: 4-Methoxy-5-hydroxy-2-methylpyridine
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-hydroxy-2-methylpyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study enzyme interactions and inhibition mechanisms.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-hydroxy-2-methylpyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The exact pathways involved can vary based on the compound’s structure and the biological system in which it is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-hydroxypyridine: Similar structure but lacks the methyl group at the 2-position.
2-Chloro-5-methylpyridine: Similar structure but lacks the hydroxyl group at the 5-position.
5-Hydroxy-2-methylpyridine: Similar structure but lacks the chlorine atom at the 4-position
Uniqueness
4-Chloro-5-hydroxy-2-methylpyridine is unique due to the presence of both a chlorine atom and a hydroxyl group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
CAS-Nummer |
1261811-68-0 |
|---|---|
Molekularformel |
C6H6ClNO |
Molekulargewicht |
143.57 g/mol |
IUPAC-Name |
4-chloro-6-methylpyridin-3-ol |
InChI |
InChI=1S/C6H6ClNO/c1-4-2-5(7)6(9)3-8-4/h2-3,9H,1H3 |
InChI-Schlüssel |
FHXPRNBMGUMEFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=N1)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


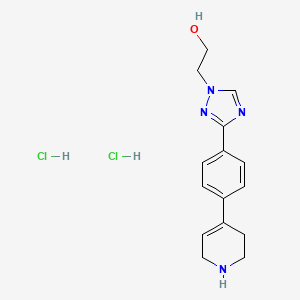
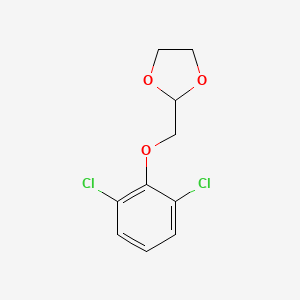

![N-Ethyl-5-methoxybenzo[d]isoxazol-3-amine](/img/structure/B11811242.png)
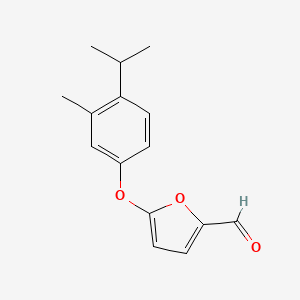
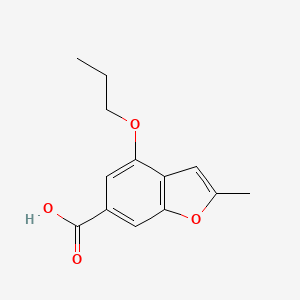
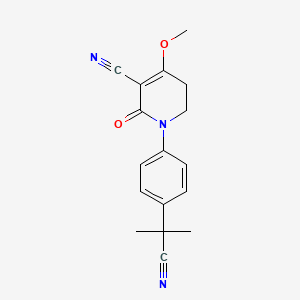
![2-(Benzo[d][1,3]dioxol-5-yl)benzofuran-3-amine](/img/structure/B11811261.png)


